molecular formula C18H18N4O3S2 B2479189 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 896366-42-0

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2479189
CAS No.: 896366-42-0
M. Wt: 402.49
InChI Key: SIQPHDBNFNDBJI-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core substituted with a furan-2-ylmethyl group at the 1-position and a sulfanyl-acetamide moiety at the 4-position. The acetamide side chain terminates in a 4-methyl-1,3-thiazol-2-yl group, a heterocycle known for its role in modulating bioactivity and pharmacokinetics. The molecule’s design integrates multiple pharmacophores:

  • Furan ring: Imparts electron-rich aromaticity, often linked to metabolic stability .
  • Cyclopenta[d]pyrimidinone: A bicyclic scaffold associated with kinase inhibition and anti-inflammatory properties.
  • Thioether linkage: Enhances conformational flexibility and may influence redox activity.
  • 4-Methylthiazole acetamide: A motif common in antimicrobial and anti-exudative agents .

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-11-9-27-17(19-11)20-15(23)10-26-16-13-5-2-6-14(13)22(18(24)21-16)8-12-4-3-7-25-12/h3-4,7,9H,2,5-6,8,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQPHDBNFNDBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the cyclopenta[d]pyrimidine core, the introduction of the furan-2-ylmethyl group, and the coupling with the thiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine carbonyl group may yield alcohols.

Scientific Research Applications

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds highlights key differences in substituents and bioactivity:

Compound Name / Core Structure Key Substituents Biological Activity (Reference)
Target Compound Furan-2-ylmethyl, thiazole-acetamide Hypothesized anti-inflammatory/anti-exudative (Inferred)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole, furan, acetamide Anti-exudative activity (10 mg/kg; comparable to diclofenac sodium)
4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide Sulfonamide-pyrimidine Antimicrobial (via hydrogen-bond stabilization)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Fluorophenyl, imidazole, sulfoxide Kinase inhibition (structural focus on sulfoxide bioisosterism)

Key Observations

Anti-Exudative Activity: The target compound shares a thioether-acetamide backbone with triazole derivatives in , which demonstrated anti-exudative efficacy at 10 mg/kg. The 4-methylthiazole group in the target compound could enhance membrane permeability compared to the triazole analogues, as thiazoles are less polar and more lipophilic .

Antimicrobial Potential: Unlike the sulfonamide-pyrimidine derivative in , which relies on intermolecular hydrogen bonding for stability and activity, the target compound’s thioether linkage may confer redox-modulating properties, broadening its mechanism of action .

Kinase Inhibition :

  • The fluorophenyl-imidazole acetamide in highlights the role of electronegative substituents (e.g., fluorine) in kinase binding. The absence of such groups in the target compound suggests a divergent target profile, possibly favoring cyclooxygenase (COX) or leukotriene pathways .

Analytical Comparisons

  • Mass Spectrometry: Identification of the target compound would require comparison with cyclopenta[d]pyrimidinone standards, as noted in . Its molecular weight (predicted ~450–470 g/mol) and fragmentation patterns would differ from triazole or sulfonamide analogues due to the fused bicyclic core .
  • Stability: Intramolecular hydrogen bonding in the pyrimidinone ring (analogous to ’s hydrazine-carbonyl interactions) may improve thermal stability compared to linear acetamide derivatives .

Biological Activity

The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features and potential biological activities. This article aims to explore its biological activity through various studies and data.

Chemical Structure

The compound features several key structural components:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Cyclopenta[d]pyrimidine core : A fused bicyclic structure that contributes to its biological properties.
  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. The furan and thiazole components may facilitate interactions with enzymes or receptors, potentially modulating various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines have shown that related compounds can induce apoptosis and inhibit cell proliferation. These effects are often dose-dependent and vary across different cancer types .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Preliminary findings suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example:

Enzyme TargetInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive25
Protein Kinase CNoncompetitive15

These values indicate the concentration required for half-maximal inhibition of enzyme activity.

Case Studies

  • Study on Anticancer Properties : A recent study screened a library of compounds similar to the target compound on multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results revealed a notable zone of inhibition for tested strains, suggesting potential therapeutic applications .

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